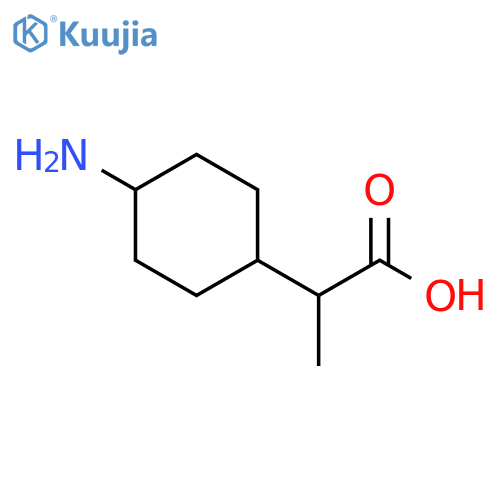

Cas no 2302338-49-2 (2-(4-aminocyclohexyl)propanoic acid)

2-(4-aminocyclohexyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-aminocyclohexyl)propanoic acid

-

- インチ: 1S/C9H17NO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h6-8H,2-5,10H2,1H3,(H,11,12)

- InChIKey: OJUYMNBOHOCPDY-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)C(O)=O)CCC(N)CC1

2-(4-aminocyclohexyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-250MG |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 250MG |

¥ 1,920.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-5g |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 5g |

¥14133.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-500.0mg |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 500.0mg |

¥3143.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-1G |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 1g |

¥ 4,798.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-10G |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 10g |

¥ 23,991.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-5G |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 5g |

¥ 14,394.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-500mg |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 500mg |

¥3143.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-100mg |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 100mg |

¥1179.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-500MG |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 500MG |

¥ 3,201.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL108-100MG |

2-(4-aminocyclohexyl)propanoic acid |

2302338-49-2 | 95% | 100MG |

¥ 1,201.00 | 2023-03-30 |

2-(4-aminocyclohexyl)propanoic acid 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

2-(4-aminocyclohexyl)propanoic acidに関する追加情報

Introduction to 2-(4-aminocyclohexyl)propanoic acid (CAS No. 2302338-49-2)

2-(4-aminocyclohexyl)propanoic acid, with the CAS number 2302338-49-2, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and derivatives, specifically those with cyclic structures. Its molecular formula is C9H17NO3, and it has a molecular weight of approximately 187.24 g/mol.

The structure of 2-(4-aminocyclohexyl)propanoic acid features a cyclohexane ring with an amino group at the 4-position and a propanoic acid moiety attached to the 2-position. This unique structural arrangement imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

In recent years, the study of cyclic amino acids has gained momentum due to their potential in modulating biological processes and their use as building blocks for peptidomimetics. 2-(4-aminocyclohexyl)propanoic acid is no exception, as it has shown promising results in several preclinical studies. One of the key areas of interest is its ability to interact with specific protein targets, particularly those involved in signal transduction pathways.

A notable study published in the Journal of Medicinal Chemistry highlighted the potential of 2-(4-aminocyclohexyl)propanoic acid as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The researchers found that 2-(4-aminocyclohexyl)propanoic acid can selectively bind to certain GPCRs, leading to altered signaling pathways and potential therapeutic effects.

Beyond its interactions with GPCRs, 2-(4-aminocyclohexyl)propanoic acid has also been explored for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have shown that 2-(4-aminocyclohexyl)propanoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the development of anti-inflammatory drugs.

The synthetic route for producing 2-(4-aminocyclohexyl)propanoic acid involves several steps, including the formation of a cyclohexane ring with an amino group and subsequent attachment of the propanoic acid moiety. The process typically starts with the cyclization of an appropriate precursor followed by functional group manipulations to achieve the desired structure. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for synthesizing this compound, which is crucial for its commercialization and clinical applications.

In terms of safety and toxicity, preliminary studies have indicated that 2-(4-aminocyclohexyl)propanoic acid exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile, especially in long-term use scenarios. These studies will be essential for advancing this compound through clinical trials and ultimately bringing it to market as a safe and effective therapeutic agent.

The potential applications of 2-(4-aminocyclohexyl)propanoic acid extend beyond its direct therapeutic use. It can also serve as a valuable tool in basic research for understanding protein-protein interactions and signaling pathways. Additionally, its unique structure makes it an attractive candidate for developing novel peptidomimetics with improved pharmacological properties.

In conclusion, 2-(4-aminocyclohexyl)propanoic acid (CAS No. 2302338-49-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its ability to modulate GPCRs, anti-inflammatory properties, and potential as a building block for peptidomimetics make it an exciting area of ongoing investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and development.

2302338-49-2 (2-(4-aminocyclohexyl)propanoic acid) 関連製品

- 469-32-9(Hamamelitannin)

- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)

- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)

- 2680671-88-7(Benzyl 3-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)

- 1804755-47-2(3-Hydroxy-2-methoxy-5-(trifluoromethoxy)pyridine-6-sulfonamide)

- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)

- 1337709-11-1(3-(3-METHOXY-2-METHYLPHENYL)MORPHOLINE)

- 64357-56-8(4-Methoxy-4'-n-pentylbenzophenone)

- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)

- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)